

Spectroscopic comparison of 5-Hydroxy-2-methylbenzenesulfonic acid and its precursors

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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzenesulfonic acid

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A Spectroscopic Guide to 5-Hydroxy-2-methylbenzenesulfonic Acid and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **5-Hydroxy-2-methylbenzenesulfonic acid**, a significant molecule in various chemical syntheses, and its key precursors, toluene and p-cresol. The objective is to furnish researchers with essential data for identification, characterization, and quality control during the synthesis and analysis of this compound and its derivatives. This document summarizes key spectroscopic data (NMR, IR, and UV-Vis) and provides detailed experimental protocols for context.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **5-Hydroxy-2-methylbenzenesulfonic acid** and its precursors. It is important to note that experimental spectroscopic data for **5-Hydroxy-2-methylbenzenesulfonic acid** is not readily available in the public domain. Therefore, the data presented for this compound is based on predicted values and analysis of its isomeric analogue, 2-Hydroxy-5-methylbenzenesulfonic acid, for which some experimental data exists.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Protons	Methyl Protons	Hydroxyl Proton
Toluene	~7.17 (s, 5H)	~2.34 (s, 3H)	-
p-Cresol	~7.03 (d, 2H), ~6.73 (d, 2H)	~2.27 (s, 3H)	~4.7-5.2 (br s, 1H)
2-Hydroxy-5-methylbenzenesulfonic acid	7.2-7.8 (m, 3H)	~2.2 (s, 3H)	Not specified
5-Hydroxy-2-methylbenzenesulfonic acid (Predicted)	Three distinct aromatic signals	One singlet	One singlet (labile)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons	Methyl Carbon
Toluene	~137.9, 129.1, 128.3, 125.4	~21.4
p-Cresol	~151.6, 130.2, 115.5	~20.2
2-Hydroxy-5-methylbenzenesulfonic acid	Data not readily available	Data not readily available
5-Hydroxy-2-methylbenzenesulfonic acid (Predicted)	Six distinct aromatic signals	One aliphatic signal

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	O-H Stretch	C-H (Aromatic) Stretch	C-H (Aliphatic) Stretch	S=O Stretch
Toluene	-	3000-3100	2850-3000	-
p-Cresol	3200-3600 (broad)	3000-3100	2850-3000	-
Chlorosulfonic Acid	-	-	-	~1370, ~1170
2-Hydroxy-5-methylbenzenesulfonic acid	3200-3600 (broad)	3000-3100	2850-3000	~1250-1120, ~1080-1010
5-Hydroxy-2-methylbenzenesulfonic acid (Predicted)	3200-3600 (broad)	3000-3100	2850-3000	~1250-1120, ~1080-1010

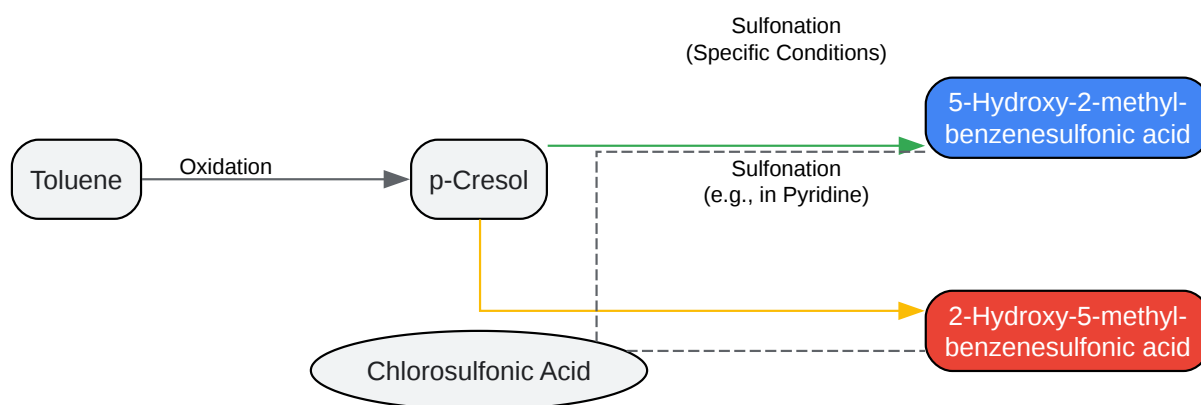
Table 4: UV-Vis Spectroscopic Data (λ_{max} , nm)

Compound	Solvent	λ_{max}
Toluene	Hexane	~262, 269
p-Cresol	Ethanol	~278
2-Hydroxy-5-methylbenzenesulfonic acid	Data not readily available	Data not readily available
5-Hydroxy-2-methylbenzenesulfonic acid (Predicted)	Water	Expected absorptions in the UV region, likely shifted from p-cresol due to the sulfonic acid group.

Synthetic Pathway and Experimental Protocols

The synthesis of **5-Hydroxy-2-methylbenzenesulfonic acid** can be conceptually approached through the sulfonation of p-cresol. The position of sulfonation on the aromatic ring is highly

dependent on the reaction conditions. While a specific protocol for the selective synthesis of the 5-hydroxy isomer is not well-documented, a general procedure for the sulfonation of phenols using chlorosulfonic acid can be adapted. It is crucial to note that the reaction of p-cresol with chlorosulfonic acid in pyridine has been reported to yield the 2-hydroxy-5-methylbenzenesulfonic acid isomer exclusively.[1] Therefore, achieving selectivity for the 5-hydroxy isomer would likely require different reaction conditions, potentially involving a different solvent and temperature control.



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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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